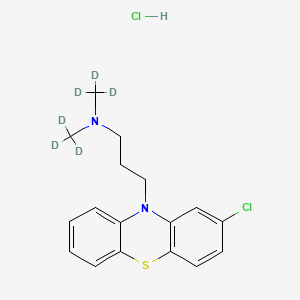

Chlorpromazine-d6 Hydrochloride

Descripción

Propiedades

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSMERQALIEGJT-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746836 | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-46-4 | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Chlorpromazine-d6 Hydrochloride

This guide provides an in-depth technical analysis of Chlorpromazine-d6 hydrochloride , focusing on its dual mechanistic roles: as a precise Internal Standard (IS) in bioanalytical chemistry and as a pharmacological tracer mimicking the biological activity of its parent compound.

Mechanism of Action, Bioanalytical Application, and Signaling Pathways

Executive Summary

Chlorpromazine-d6 hydrochloride (CPZ-d6) is the stable isotopologue of the prototypical phenothiazine antipsychotic, Chlorpromazine. While it retains the pharmacological mechanism of action (MOA) of the parent drug—antagonizing dopamine D2 receptors—its primary utility in modern drug development is analytical .

By incorporating six deuterium atoms (typically on the N,N-dimethyl moiety), CPZ-d6 functions as an ideal Internal Standard (IS) for LC-MS/MS quantitation. It eliminates ionization variability through the mechanism of Isotope Dilution , ensuring data integrity in pharmacokinetic (PK) and toxicological studies.

Chemical Architecture & The Deuterium Advantage

Structural Identity

-

Chemical Name: 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-di(methyl-d3)propan-1-amine hydrochloride.[1]

-

Molecular Formula: C₁₇H₁₃ClD₆ N₂S · HCl

-

Molecular Weight: 361.36 g/mol (Salt form) / ~324.9 g/mol (Free base)

-

Deuterium Position: The six hydrogen atoms on the terminal dimethylamine group are replaced by deuterium.

Physiochemical Properties

| Property | Value/Description | Relevance |

| pKa | 9.3 (Amine) | Highly ionized at physiological pH; requires high pH or ion-pairing for extraction. |

| LogP | ~5.3 | Highly lipophilic; extensive tissue distribution and protein binding (>90%). |

| Solubility | Water, Methanol, DMSO | Compatible with reversed-phase LC mobile phases. |

| Isotopic Purity | ≥ 99% Deuterated | Essential to prevent "cross-talk" (M+0 interference) in MS analysis. |

The Analytical Mechanism: Isotope Dilution Mass Spectrometry

For drug development professionals, the "mechanism" of primary interest is how CPZ-d6 corrects for Matrix Effects in quantitative analysis.

The Mechanism of Error Correction

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), biological matrices (plasma, urine) contain phospholipids and salts that suppress electrospray ionization (ESI).

-

Co-Elution: Because Deuterium has a negligible effect on lipophilicity compared to Hydrogen, CPZ-d6 co-elutes with native Chlorpromazine on C18 columns.

-

Identical Ionization: Both compounds enter the MS source at the exact same moment, experiencing the exact same suppression or enhancement.

-

Mass Resolution: The Mass Spectrometer distinguishes them by mass-to-charge ratio (m/z), allowing the ratio of Area(Analyte)/Area(IS) to remain constant despite matrix fluctuations.

Visualization: The Analytical Workflow

Figure 1: The Isotope Dilution Workflow. CPZ-d6 compensates for variability by co-eluting with the analyte.

Experimental Protocol: Validated Quantification

Objective: Quantify Chlorpromazine in rat plasma using CPZ-d6 as the Internal Standard.

Reagents & Preparation

-

Stock Solution: Dissolve CPZ-d6 HCl in Methanol (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute stock to 100 ng/mL in 50% Methanol.

Sample Extraction (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma into a centrifuge tube.

-

Spike: Add 10 µL of Working IS Solution (CPZ-d6). Vortex for 10 sec.

-

Precipitate: Add 200 µL of cold Acetonitrile (ACN).

-

Agitate: Vortex vigorously for 1 min to ensure complete protein denaturation.

-

Clarify: Centrifuge at 10,000 x g for 10 min at 4°C.

-

Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.

LC-MS/MS Conditions

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.[2]

-

-

Gradient: 10% B to 90% B over 3 min.

-

Mass Spectrometry (MRM Mode):

| Compound | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Origin of Fragment |

| Chlorpromazine | ESI (+) | 319.1 | 86.1 | 25 | Propyl-amine chain |

| Chlorpromazine-d6 | ESI (+) | 325.1 | 92.1 | 25 | d6-Propyl-amine chain |

Note: The mass shift of +6 Da is retained in the fragment ion containing the deuterated dimethylamine group.

Pharmacological Mechanism: The Biological Core

Although typically used as a standard, CPZ-d6 is chemically identical to the drug in terms of receptor binding. Understanding this mechanism is vital for researchers using it as a tracer in receptor occupancy studies.

Primary Target: Dopamine D2 Antagonism

Chlorpromazine acts as a competitive antagonist at the post-synaptic Dopamine D2 receptors in the mesolimbic and nigrostriatal pathways.

-

Binding Affinity (Ki): ~0.66 nM (High Affinity).

-

Effect: Prevents Dopamine (DA) from binding to the G-protein coupled receptor (GPCR), inhibiting the downstream cAMP signaling cascade.

Secondary Targets ("Dirty Drug" Profile)

| Receptor | Affinity (Ki) | Clinical Consequence |

| 5-HT2A | 1.8 nM | Antipsychotic efficacy; modulation of dopamine release. |

| Alpha-1 Adrenergic | ~0.3 nM | Orthostatic hypotension; sedation. |

| Histamine H1 | ~6 nM | Sedation; weight gain. |

| Muscarinic M1 | ~47 nM | Dry mouth; blurred vision (Anticholinergic effects). |

Visualization: Synaptic Signaling Blockade

Figure 2: Pharmacological Blockade. CPZ-d6 competes with Dopamine for the D2 receptor, halting downstream Gi-protein signaling.

Metabolic Considerations: The Deuterium Switch

While primarily an analytical tool, the deuteration of the N-methyl groups in CPZ-d6 introduces a Kinetic Isotope Effect (KIE) relevant to metabolic stability research.

-

Metabolic Pathway: Chlorpromazine is extensively metabolized by CYP2D6 via N-demethylation.

-

The Effect: The C-D bond is stronger than the C-H bond. Therefore, N-demethylation of CPZ-d6 is significantly slower than native CPZ.

-

Implication: If used in in vivo tracer studies, CPZ-d6 will exhibit a longer half-life and altered metabolite profile compared to the non-deuterated drug. Researchers must account for this if using CPZ-d6 for anything other than ex vivo quantification.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2726, Chlorpromazine. Retrieved from [Link]

-

PDSP Ki Database. (n.d.). Psychoactive Drug Screening Program (PDSP) Ki Database. University of North Carolina. Retrieved from [Link]

- Jindal, S. P., et al. (1979). Mass spectrometric determination of chlorpromazine and its metabolites in human plasma using stable isotope labeled internal standards. Journal of Pharmaceutical Sciences.

-

NIMH. (2023). Antipsychotics: Mechanism of Action and Clinical Application. National Institutes of Health. Retrieved from [Link]

Sources

Technical Monograph: Synthesis and Characterization of Chlorpromazine-d6 HCl

Topic: Synthesis and Characterization of Chlorpromazine-d6 HCl Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Bioanalytical Scientists

Executive Summary

Chlorpromazine-d6 HCl (2-chloro-10-[3-(dimethylamino-d6)propyl]phenothiazine hydrochloride) serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS) for the precise quantification of Chlorpromazine in biological matrices via LC-MS/MS. By incorporating six deuterium atoms into the terminal dimethylamine moiety, this isotopolog eliminates ionization variability and matrix effects while maintaining chromatographic co-elution with the analyte.

This guide details a high-fidelity synthesis route, moving from the preparation of the deuterated alkylating agent to the final salt formation, ensuring high isotopic enrichment (>99 atom% D) and chemical purity.

Strategic Retrosynthesis & Pathway Design

The synthesis of Chlorpromazine-d6 is best approached via a convergent N-alkylation strategy . The phenothiazine core is commercially available, shifting the synthetic burden to the deuterated side chain.

Retrosynthetic Disconnection:

-

Disconnection: N(10)–C(side chain) bond.

-

Synthons: 2-Chlorophenothiazine (nucleophile) and 3-Chloro-N,N-di(methyl-d3)propan-1-amine (electrophile).

Visualization: Synthesis Workflow

The following diagram outlines the critical path from raw deuterated precursors to the final hydrochloride salt.

Caption: Convergent synthesis pathway for Chlorpromazine-d6 HCl via N-alkylation of 2-chlorophenothiazine.

Experimental Protocols

Phase 1: Synthesis of the Deuterated Side Chain

Target: 3-Chloro-N,N-di(methyl-d3)propan-1-amine Rationale: Direct alkylation of the amine prevents the need for handling volatile deuterated gases. We utilize 1-bromo-3-chloropropane due to the selective reactivity of the bromine leaving group, minimizing polymerization.

Reagents:

-

Dimethylamine-d6 hydrochloride (CAS: 53170-19-7)

-

1-Bromo-3-chloropropane (CAS: 109-70-6)

-

Sodium Hydroxide (NaOH)[3]

-

Toluene (Solvent)

Protocol:

-

Free Basing: Dissolve Dimethylamine-d6 HCl (10.0 g, 1 eq) in minimal water. Add cold 50% NaOH solution dropwise until pH > 12 to liberate the free amine.

-

Extraction: Immediately extract the volatile free amine into cold Toluene (3 x 50 mL). Dry the organic layer over anhydrous

. Note: Handle quickly to avoid loss of volatile amine. -

Alkylation: Transfer the toluene solution to a reaction vessel. Add 1-bromo-3-chloropropane (1.1 eq) dropwise at 0°C.

-

Reflux: Heat the mixture to 50°C for 4 hours, then reflux for 2 hours. The secondary amine acts as the nucleophile, displacing the bromine.

-

Workup: Cool to room temperature. Wash with water to remove inorganic salts. The toluene layer contains the target chloro-amine intermediate.

-

Validation: Check TLC (System: DCM/MeOH 9:1). Isolate via vacuum distillation if high purity is required, though the crude solution is often used directly in Phase 2.

Phase 2: N-Alkylation of 2-Chlorophenothiazine

Target: Chlorpromazine-d6 (Free Base) Mechanism: Nucleophilic aromatic substitution at the nitrogen atom facilitated by a strong base.

Reagents:

-

2-Chlorophenothiazine (CAS: 92-39-7)

-

Sodium Hydride (NaH, 60% dispersion in oil) or Sodium Amide (

) -

DMF (Anhydrous)

Protocol:

-

Activation: In a flame-dried 3-neck flask under Nitrogen, dissolve 2-Chlorophenothiazine (5.0 g) in anhydrous DMF (50 mL).

-

Deprotonation: Add NaH (1.5 eq) portion-wise at 0°C. Stir for 30 minutes until hydrogen evolution ceases. The solution will darken, indicating the formation of the phenothiazine anion.

-

Coupling: Add the toluene solution of 3-Chloro-N,N-di(methyl-d3)propan-1-amine (from Phase 1) dropwise over 20 minutes.

-

Reaction: Heat to 80–100°C for 6–8 hours. Monitor by HPLC or TLC.

-

Quench: Cool to 0°C and carefully quench with ice water.

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine and water to remove DMF.

-

Purification: Evaporate solvent. Purify the oily residue via Silica Gel Flash Chromatography (Gradient: Hexane → 10% Ethyl Acetate/Hexane) to yield the yellow oily free base.

Phase 3: Salt Formation (Hydrochlorination)

Target: Chlorpromazine-d6 HCl Rationale: The HCl salt improves stability and water solubility for bioanalytical use.

Protocol:

-

Dissolve the purified free base in Isopropanol (IPA) or anhydrous Diethyl Ether.

-

Bubble dry HCl gas through the solution (or add 2M HCl in Ether) at 0°C until the solution reaches pH ~2.

-

A white to off-white precipitate will form immediately.

-

Stir for 1 hour at 0°C. Filter the solid and wash with cold ether.

-

Recrystallization: Recrystallize from IPA/Ether if necessary to remove trace impurities.

-

Drying: Dry under high vacuum at 40°C for 12 hours. Store in amber vials (light sensitive).

Characterization & Validation Logic

Trustworthiness in SIL-IS synthesis relies on proving both chemical purity and isotopic incorporation.

Validation Schema

The following logic gate determines if the batch is released for use.

Caption: Decision logic for the analytical validation of Chlorpromazine-d6 HCl.

Analytical Data Summary

| Parameter | Specification | Observed / Expected Data |

| Appearance | White to off-white crystalline powder | Conforms |

| 1H-NMR (DMSO-d6) | Loss of N-Methyl signal | |

| Mass Spectrometry | [M+H]+ shift of +6 Da | m/z 325.1 (d6) vs 319.1 (d0). |

| Isotopic Enrichment | % of d0 species | < 0.5% d0 (Crucial for blank interference). |

| Melting Point | Thermal transition | 194–196°C (Decomposition) [1]. |

Key Mechanistic Insight:

In the 1H-NMR, the most critical validation is the disappearance of the strong singlet corresponding to the dimethylamine protons. In native Chlorpromazine, this integrates to 6 protons around 2.7 ppm (in DMSO/HCl salt) or 2.2 ppm (free base CDCl3). In the d6-analog, this region must be silent, confirming the integrity of the

Handling and Stability

-

Light Sensitivity: Phenothiazines undergo photo-oxidation, turning pink/violet upon exposure to UV light. Store in amber glass.

-

Hygroscopicity: The HCl salt is hygroscopic.[4] Handle in a desiccated environment or glovebox.

-

Solubility: Highly soluble in water, methanol, and DMSO.

References

-

Sigma-Aldrich. Product Information: Chlorpromazine Hydrochloride.[1][2][5][6] Link

-

ChemicalBook. Chlorpromazine hydrochloride NMR Spectrum. Link

-

PubChem.[2][4][7] Chlorpromazine-d6 Hydrochloride Compound Summary. Link

-

MedChemExpress. Chlorpromazine-d6 hydrochloride Datasheet. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis((~2~H_3_)methyl)propan-1-amine--hydrogen chloride (1/1) | C17H20Cl2N2S | CID 71312495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3966930A - Phenothiazine derivatives, compositions thereof and methods of preparation thereof - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorpromazine - Wikipedia [en.wikipedia.org]

Technical Guide: Physical and Chemical Properties of Chlorpromazine-d6 Hydrochloride

Executive Summary

Chlorpromazine-d6 Hydrochloride (CPZ-d6) is the stable isotope-labeled analog of the phenothiazine antipsychotic Chlorpromazine. It serves as the definitive Internal Standard (IS) for the quantification of Chlorpromazine in biological matrices (plasma, urine, tissue) via LC-MS/MS.

Its utility is derived from its ability to mirror the physicochemical behavior of the target analyte—extraction recovery, chromatographic retention, and ionization efficiency—while maintaining a distinct mass spectral signature. This guide details the molecular architecture, stability profiles, and operational protocols required for its rigorous application in bioanalysis.

Part 1: Molecular Identity & Isotopic Architecture

The deuterated form typically employed in high-sensitivity assays carries the isotopic label on the N,N-dimethyl amine group. This specific labeling position is chosen to ensure the label is retained in the primary MS/MS fragments, preventing "cross-talk" or signal loss during fragmentation.

Chemical Specifications

| Property | Specification |

| Chemical Name | 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine hydrochloride |

| CAS Number | 1228182-46-4 (HCl salt) / 1224691-01-3 (Free base) |

| Molecular Formula | C₁₇H₁₄Cl₂D₆N₂S (HCl salt) |

| Molecular Weight | 361.36 g/mol (vs. 355.33 for unlabeled CPZ HCl) |

| Isotopic Purity | Typically ≥ 99% deuterated forms (d₆) |

| Appearance | White to off-white crystalline solid |

| Salt Form | Hydrochloride (HCl) – Improves water solubility and stability |

Part 2: Physicochemical Profile

Understanding the physical limits of CPZ-d6 is critical for preventing stock solution degradation. As a phenothiazine derivative, it is inherently susceptible to oxidation and photolysis.

Solubility & Solution Chemistry

-

Water: Soluble (~50 mg/mL).[1] The HCl salt dissociates readily, but the free base can precipitate at pH > 8.0.

-

Methanol/DMSO: Highly soluble. Preferred for primary stock solutions due to enhanced stability against hydrolysis.

-

pKa: ~9.3 (amine). This basicity dictates that liquid-liquid extraction (LLE) must be performed under alkaline conditions (pH > 10) to drive the molecule into the organic phase.

-

LogP: ~5.3 (Lipophilic). High affinity for reversed-phase columns (C18) and organic solvents.

Stability & Degradation (Critical)

Chlorpromazine and its deuterated analogs are highly photosensitive .

-

Photolysis: Exposure to UV/visible light causes rapid oxidation to Chlorpromazine sulfoxide and N-oxide variants.

-

Color Change: Degradation is visually indicated by a shift from white/colorless to pink, yellow, or violet.

-

Hygroscopicity: The HCl salt attracts atmospheric moisture; weighing must be performed rapidly or in a desiccated environment.

Part 3: Analytical Characterization (LC-MS/MS)

The core value of CPZ-d6 lies in its mass spectral behavior. The deuterium labeling on the terminal amine methyls results in a +6 Da mass shift in both the precursor and specific product ions.

Mass Spectral Transitions (ESI+)

In Electrospray Ionization (Positive Mode), the molecule forms a protonated cation

| Analyte | Precursor Ion ( | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Mechanism |

| Chlorpromazine (d0) | 319.1 | 86.1 | 58.1 | Side chain cleavage |

| Chlorpromazine-d6 | 325.1 | 92.1 | 64.1 | Retains d6-label |

Technical Insight: The primary fragment (

Diagram 1: MS/MS Fragmentation Logic

This diagram illustrates the fragmentation pathway and the preservation of the isotopic label.

Figure 1: MS/MS fragmentation pathway of Chlorpromazine-d6 showing the retention of the deuterium label in product ions.

Part 4: Operational Protocol

Stock Solution Preparation

-

Solvent: Methanol (LC-MS Grade). Do not use water for long-term stock storage due to potential hydrolysis and microbial growth.

-

Concentration: Prepare a primary stock at 1.0 mg/mL (free base equivalent).

-

Calculation: Correct for the salt form and purity.

-

Storage: Amber glass vials at -20°C (stable for 12 months) or -80°C (stable for >2 years).

Extraction Workflow (Self-Validating)

To ensure data integrity, the IS must be added before any sample manipulation to track extraction efficiency.

Protocol Step-by-Step:

-

Aliquot: Transfer 100 µL of plasma to a polypropylene tube.

-

Spike IS: Add 10 µL of CPZ-d6 working solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently.

-

Alkalinize: Add 50 µL of 0.1 M NaOH (pH adjustment to >10 suppresses ionization of the amine, rendering it neutral and lipophilic).

-

Extract: Add 1 mL Methyl tert-butyl ether (MTBE) or Hexane/Isoamyl alcohol (98:2).

-

Agitate: Shaker for 10 min; Centrifuge at 4000g for 5 min.

-

Reconstitute: Evaporate supernatant under Nitrogen; reconstitute in Mobile Phase (e.g., 0.1% Formic Acid/Acetonitrile).

Diagram 2: Analytical Workflow

Figure 2: Extraction and analysis workflow ensuring equilibration of the internal standard with the biological matrix.

Part 5: Handling & Safety[10]

Health Hazards:

-

Toxicity: Acute toxin.[2][3][4] Phenothiazines can affect the central nervous system.[5]

-

Handling: Use a fume hood.[6] Wear nitrile gloves and safety glasses.

-

Waste: Dispose of as hazardous chemical waste (halogenated organic).

Storage Precautions:

-

Light: STRICTLY protect from light. Wrap vials in aluminum foil if amber glass is unavailable.

-

Atmosphere: Store under Argon or Nitrogen if possible to prevent oxidative degradation over long periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71312495, Chlorpromazine-d6 Hydrochloride. Retrieved January 29, 2026. [Link]

-

NIMH Chemical Synthesis and Drug Supply Program. Synthesis and Stability of Deuterated Phenothiazines. (Contextual Reference for degradation pathways). [Link]

Sources

Technical Whitepaper: Bioanalytical Implementation of Chlorpromazine-d6 Hydrochloride (CAS 1228182-46-4)

Executive Summary

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic profiling, the quantification of phenothiazine antipsychotics requires rigorous control over matrix interferences. Chlorpromazine-d6 hydrochloride (CAS 1228182-46-4) serves as the gold-standard Internal Standard (IS) for these assays. By incorporating a hexadeuterated label on the N,N-dimethylamine moiety, this compound mimics the physicochemical behavior of the analyte, Chlorpromazine (CPZ), while providing a distinct mass spectral signature (+6 Da).

This technical guide details the implementation of Chlorpromazine-d6 HCl in LC-MS/MS workflows. It addresses the critical challenges of ion suppression, the "deuterium isotope effect" on retention time, and provides a self-validating protocol for bioanalytical compliance.

Part 1: Chemical Identity & Isotopic Architecture

The utility of Chlorpromazine-d6 lies in its structural fidelity to the target analyte. The deuterium substitution occurs at the terminal dimethylamine group. This specific labeling position is metabolically stable during standard extraction procedures and provides a fragment-specific mass shift in MS/MS analysis.

Table 1: Physicochemical Profile

| Parameter | Specification |

| Compound Name | Chlorpromazine-d6 Hydrochloride |

| CAS Number | 1228182-46-4 |

| Chemical Structure | 2-chloro-N,N-di(methyl-d3)-10H-phenothiazine-10-propanamine, HCl |

| Molecular Formula | C₁₇H₁₃D₆ClN₂S[1][2][3][4][5] · HCl |

| Molecular Weight | 361.36 g/mol (Salt form) |

| Isotopic Purity | ≥ 99% deuterated forms (d1-d6) |

| Solubility | Soluble in DMSO, Methanol, Water (up to ~10 mg/mL) |

| pKa | ~9.3 (Basic amine) |

| Storage | -20°C, Hygroscopic, Light Sensitive (Protect from UV) |

The Deuterium Isotope Effect

While CPZ-d6 is chemically identical to CPZ in terms of extraction efficiency, the presence of six deuterium atoms can slightly alter lipophilicity. In Reversed-Phase Liquid Chromatography (RPLC), C-D bonds are slightly less lipophilic than C-H bonds. Consequently, CPZ-d6 may elute marginally earlier than unlabeled CPZ.

-

Operational Impact: If the retention time shift is significant (>0.1 min), the IS may not experience the exact same matrix suppression as the analyte at the moment of ionization.

-

Mitigation: Use high-efficiency columns (Sub-2 µm particles) and optimized gradient slopes to ensure co-elution or minimal separation.

Part 2: Validated LC-MS/MS Protocol

The following protocol utilizes Protein Precipitation (PPT) for high throughput, though Liquid-Liquid Extraction (LLE) is recommended for assays requiring lower Limits of Quantification (LOQ < 0.5 ng/mL).

Sample Preparation Workflow

-

Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL centrifuge tube.

-

IS Spiking: Add 20 µL of Chlorpromazine-d6 Working Solution (500 ng/mL in MeOH). Vortex for 10 sec.

-

Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Agitation: Vortex vigorously for 2 min.

-

Separation: Centrifuge at 14,000 rpm for 10 min at 4°C.

-

Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (Water).

Chromatographic Conditions (LC)

-

Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH or equivalent).[5]

-

Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B (Re-equilibration)

-

Mass Spectrometry Parameters (MS/MS)

Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Origin of Fragment |

|---|---|---|---|---|

| Chlorpromazine | 319.1 m/z | 86.1 m/z | 25 | Propyl-dimethylamine chain |

| Chlorpromazine-d6 | 325.1 m/z | 92.1 m/z | 25 | Propyl-d6 -dimethylamine chain |

Note: The mass shift of +6 Da is preserved in the product ion (86 vs 92), confirming the label is on the amine tail, not the phenothiazine ring.

Part 3: Visualizing the Bioanalytical Logic

Diagram 1: The Bioanalytical Workflow

This flowchart illustrates the critical path from sample intake to quantitative result, highlighting where the Internal Standard corrects for error.

Caption: Workflow demonstrating the co-processing of Analyte and IS to nullify extraction and ionization variability.

Diagram 2: Mass Spectrometry Logic (MRM)

This diagram details the selection and fragmentation logic occurring inside the Triple Quadrupole Mass Spectrometer.

Caption: MRM transition logic showing the parallel filtering of the drug (Blue) and the d6-IS (Red).

Part 4: Validation Criteria (FDA/EMA)

To ensure the assay is robust, the following criteria must be met using the Area Ratio (Analyte Area / IS Area):

-

Linearity:

over the range of 0.5 – 200 ng/mL. -

Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

-

Precision: CV < 15% (CV < 20% at LLOQ).

-

Matrix Effect (ME):

The IS-normalized Matrix Factor should be close to 1.0, indicating the IS compensates for suppression.

References

-

National Center for Biotechnology Information. (2011). Chlorpromazine quantification in human plasma by UPLC-MS/MS. PubMed.[2] Retrieved from [Link]

-

Shimadzu Corporation. (2019). Analysis of Chlorpromazine in Milk and Chicken Egg Extracts using Triple Quadrupole LC/MS/MS. Retrieved from [Link]

-

Iyer, S. S., et al. (2004). Evaluation of Deuterium Isotope Effects in LC-MS-MS Separations. Journal of Chromatographic Science. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 氯丙嗪-d6 盐酸盐 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Chlorpromazine-d6 (hydrochloride) | CAS 1228182-46-4 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Chlorpromazine quantification in human plasma by UPLC-electrospray ionization tandem mass spectrometry. Application to a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

Precision Bioanalysis of Chlorpromazine: A Technical Guide to Deuterated Standards in Preclinical Research

Executive Summary

In preclinical drug development, the quantification of Chlorpromazine (CPZ) requires rigorous control over matrix effects and metabolic variability. While structural analogs (e.g., promazine) were historically used as internal standards (IS), they fail to compensate for the specific ionization suppression and extraction anomalies found in complex matrices like brain tissue or high-lipid plasma.

This guide details the application of Deuterated Chlorpromazine (CPZ-d3/d6) as the gold-standard methodology for LC-MS/MS bioanalysis. It moves beyond basic protocol listing to explain the physicochemical necessity of stable isotopes, providing a self-validating workflow for researchers targeting CYP450 metabolic pathways and pharmacokinetic (PK) profiling.

Part 1: The Isotopic Advantage & Structural Selection

The Kinetic Isotope Effect (KIE) vs. Internal Standardization

Researchers often conflate the use of deuterated compounds for metabolic stability with their use as internal standards. It is critical to distinguish these applications to select the correct isotopologue.

-

Application A: Internal Standard (Quantification)

-

Goal: Correct for error. The IS must behave exactly like the analyte during extraction and ionization but be mass-resolved.

-

Requirement: The deuterium label must be chemically stable (non-exchangeable) and located on a fragment retained in MS/MS transitions.

-

-

Application B: Metabolic Stability (Deuterated Drugs)

-

Goal: Slow down metabolism (improve half-life).

-

Requirement: Deuterium must be placed at the site of metabolism (e.g., the N-methyl group) to exploit the Primary Kinetic Isotope Effect (C-D bonds are stronger than C-H bonds, slowing CYP-mediated cleavage).

-

Structural Integrity: The "Scrambling" Risk

For quantification, Chlorpromazine-d3 (N-methyl-d3) and Chlorpromazine-d6 (N,N-dimethyl-d6) are the industry standards. However, you must avoid acidic conditions that promote H/D exchange.

-

Risk: Label loss during storage or extraction.

-

Solution: Store stock solutions in non-protic solvents (DMSO/Methanol) and avoid high-temperature acidic digestion.

Decision Matrix: Selecting the Right Standard

Use the following logic flow to determine the appropriate standard for your specific assay.

Figure 1: Decision matrix for selecting Deuterated Chlorpromazine standards based on analytical intent.

Part 2: LC-MS/MS Methodology & Transitions

Mass Spectrometry Parameters

To ensure specificity, the Multiple Reaction Monitoring (MRM) transitions must track the deuterium label. Since the label is typically on the N-dimethyl side chain, the product ion must contain this chain.

Standard Transitions:

-

Parent (CPZ): Precursor

319.1 -

IS (CPZ-d3): Precursor

322.1 -

IS (CPZ-d6): Precursor

325.1

Critical Note: If you monitor the ring fragment (e.g.,

58 or similar ring-specific fragments), you may lose the distinction between the deuterated standard and the parent if the label is on the side chain. Always verify the fragmentation pattern.

Cross-Signal Contribution (Crosstalk)

Natural isotopes of Chlorpromazine (specifically

-

The Problem: High concentrations of CPZ (analyte) can contribute signal to the CPZ-d3 (IS) channel, artificially inflating the IS response and skewing quantification.

-

The Fix: CPZ-d6 is superior to CPZ-d3 because the M+6 mass shift moves the IS signal completely out of the natural isotope envelope of the analyte.

Data Summary: Isotope Selection Impact

| Parameter | CPZ-d3 (N-methyl) | CPZ-d6 (N,N-dimethyl) | Structural Analog (Promazine) |

| Mass Shift | +3 Da | +6 Da | Variable |

| Crosstalk Risk | Moderate (M+3 overlap) | Negligible | None |

| RT Match | Exact | Exact | Shifted (Risk of Matrix Effect) |

| Cost | $ | ||

| Rec. | Standard Use | High-Sensitivity Assays | Avoid for GLP |

Part 3: Validated Experimental Protocol

Sample Preparation: Protein Precipitation (PPT)

For preclinical PK studies (rat/mouse plasma), a rapid PPT method is preferred over SPE (Solid Phase Extraction) to minimize label loss and maximize throughput.

Reagents:

-

IS Working Solution: CPZ-d6 at 200 ng/mL in Methanol.

-

Precipitant: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate.

-

Spike: Add 10 µL of IS Working Solution (CPZ-d6). Vortex 10s.

-

Precipitate: Add 200 µL of chilled ACN (0.1% FA).

-

Agitate: Vortex for 2 min at high speed.

-

Clarify: Centrifuge at 4,000 x g for 10 min at 4°C.

-

Transfer: Inject 5 µL of the supernatant directly.

Analytical Workflow Diagram

Figure 2: Validated high-throughput bioanalytical workflow for Chlorpromazine quantification.

Part 4: Scientific Integrity & Troubleshooting

Self-Validating the Method

To adhere to FDA/ICH M10 guidelines, you must perform a Matrix Factor (MF) test.

-

Experiment: Compare the peak area of CPZ-d6 spiked into extracted blank plasma vs. CPZ-d6 in pure solvent.

-

Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (0.85 – 1.15). If the IS response is suppressed >20% differently than the analyte, the method fails. Deuterated standards usually correct this automatically, whereas structural analogs often fail here.

Metabolic Considerations

Be aware that CPZ is extensively metabolized by CYP2D6 .[1]

-

If your study involves CYP2D6 inhibitors (e.g., fluoxetine), the CPZ concentration will spike.

-

Ensure your calibration curve covers a wide dynamic range (e.g., 1.0 ng/mL to 1000 ng/mL) to account for this biological variability.

References

-

US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry.[2][3] Retrieved from [Link][3]

-

National Center for Biotechnology Information (PubChem). (2025). Chlorpromazine Compound Summary. Retrieved from [Link]

-

European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation.[2] Retrieved from [Link]

Sources

Pharmacokinetics and ADME of Chlorpromazine-d6 hydrochloride

This guide serves as a technical reference for the application of Chlorpromazine-d6 Hydrochloride (CPZ-d6) in bioanalytical workflows.

Note on Scope: While Chlorpromazine (CPZ) is a clinical antipsychotic, Chlorpromazine-d6 is almost exclusively utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS). Therefore, this guide focuses on the analytical pharmacokinetics —how CPZ-d6 enables the precise determination of CPZ’s ADME (Absorption, Distribution, Metabolism, Excretion) profile in biological matrices.

Executive Technical Summary

Chlorpromazine-d6 hydrochloride is the deuterated analog of the phenothiazine antipsychotic Chlorpromazine. In high-precision LC-MS/MS assays, it serves as the metrological anchor . Because CPZ undergoes extensive first-pass metabolism via polymorphic enzymes (CYP2D6) and exhibits high lipophilicity (LogP ~5.4), its quantification requires an internal standard that mirrors its exact physicochemical behavior during extraction and ionization.

CPZ-d6 corrects for:

-

Matrix Effects: Ion suppression/enhancement in complex matrices (plasma, urine, brain tissue).

-

Extraction Variability: Loss of analyte during Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).

-

Retention Time Drift: Ensuring peak identification in fast LC gradients.

Part 1: Physicochemical Identity & Properties[1]

The selection of the correct transition pairs depends on understanding the isotopic labeling position.

| Property | Specification | Technical Note |

| Compound Name | Chlorpromazine-d6 Hydrochloride | |

| CAS Number | 1228182-46-4 | |

| Chemical Formula | C₁₇H₁₃D₆ClN₂S[1][2][3][4] · HCl | The salt form improves aqueous solubility for stock prep. |

| Molecular Weight | 361.36 g/mol | Free base MW is approx. 324.9 g/mol . |

| Isotopic Purity | ≥ 99% Deuterium | Critical to prevent "contribution to blank" (signal in the analyte channel). |

| Label Position | N,N-dimethyl-d6 | The two methyl groups on the terminal amine are fully deuterated (-CD₃)₂. |

| Mass Shift | +6 Da | Sufficient to avoid overlap with the natural M+2 isotope of Chlorine (³⁷Cl). |

| Solubility | Methanol, DMSO, Water | Stock solutions are typically prepared in MeOH or DMSO. |

Part 2: Bioanalytical Methodology (LC-MS/MS)

To determine the PK profile of Chlorpromazine, the CPZ-d6 standard is spiked into samples prior to extraction. The following protocol represents a validated workflow for human plasma.

2.1 Mass Spectrometry Transitions (MRM)

The fragmentation pattern is dictated by the loss of the propyl-amine side chain. Because the deuterium label is located on the terminal amine, the product ion also carries the mass shift.

-

Analyte (CPZ): Precursor 319.1 (

) -

Internal Standard (CPZ-d6): Precursor 325.1 (

)

Critical Control Point: The Chlorine isotope pattern (³⁵Cl/³⁷Cl) creates a naturally occurring M+2 peak.

CPZ (³⁷Cl) = 321.1.

CPZ-d6 (³⁵Cl) = 325.1.

Result: There is no spectral overlap between the natural isotopes of the drug and the primary transition of the IS.

2.2 Sample Preparation Workflow

Chlorpromazine is highly protein-bound (92-97%). Simple protein precipitation (PPT) often yields high matrix effects. Liquid-Liquid Extraction (LLE) is preferred for cleaner baselines.

Protocol:

-

Aliquot: 200 µL Plasma.

-

Spike: Add 20 µL CPZ-d6 Working Solution (50 ng/mL).

-

Alkalinize: Add 100 µL 0.1M NaOH (CPZ is a weak base, pKa ~9.3; high pH drives it to the organic phase).

-

Extract: Add 1.5 mL tert-butyl methyl ether (MTBE) or Hexane:Isoamyl alcohol (98:2).

-

Agitate: Vortex 10 min, Centrifuge 4000g for 5 min.

-

Reconstitute: Evaporate supernatant under N₂; reconstitute in Mobile Phase.

2.3 Visualization: Bioanalytical Workflow

The following diagram illustrates the critical path where CPZ-d6 normalizes variability.

Caption: CPZ-d6 compensates for extraction efficiency losses and ionization suppression by co-eluting and co-extracting with the analyte.

Part 3: The ADME Context (Metabolic Tracking)

When researchers use CPZ-d6 to measure CPZ, they are often studying the drug's complex metabolic fate. CPZ is a "dirty" drug regarding metabolism, interacting with multiple Cytochrome P450 enzymes.

3.1 Metabolic Pathways & CYP Involvement

CPZ-d6 is stable against ex vivo degradation, but the analyte (CPZ) is rapidly metabolized in vivo. The assay must separate CPZ from its metabolites to avoid "in-source fragmentation" interference.

-

Major Enzyme: CYP2D6 (Subject to genetic polymorphism: Poor vs. Extensive Metabolizers).

-

Secondary Enzymes: CYP1A2, CYP3A4.[5]

-

Primary Metabolites:

-

CPZ-Sulfoxide: Via S-oxidation (often reversible).

-

N-desmethyl-CPZ: Via N-demethylation.

-

7-Hydroxy-CPZ: Active metabolite.

-

3.2 Visualization: Metabolic Map

This diagram shows the pathways that deplete the parent drug (which the IS helps quantify).

Caption: Major hepatic clearance pathways of Chlorpromazine. CPZ-d6 is used to quantify the remaining Parent CPZ to calculate Clearance (CL).

Part 4: Technical Challenges & Validation Criteria

4.1 The Deuterium Isotope Effect

While CPZ-d6 is chemically identical to CPZ, the heavier deuterium atoms can slightly alter lipophilicity.

-

Chromatography: On high-efficiency C18 columns, CPZ-d6 may elute slightly earlier than CPZ (by 0.05 - 0.1 min).

-

Impact: If the matrix effect (ion suppression) varies sharply at that specific retention time window, the IS may not perfectly compensate for the analyte.

-

Mitigation: Use a column with high carbon load or a PFP (Pentafluorophenyl) phase to ensure tight co-elution, or ensure the gradient is shallow enough that suppression is constant across the peak width.

4.2 Cross-Signal Interference (Crosstalk)

-

d0 in d6 (Impurity): If the CPZ-d6 standard contains >0.5% unlabeled CPZ, it will create a false positive in the analyte channel. Always check the Certificate of Analysis (CoA) for Isotopic Enrichment.

-

d6 in d0 (Natural Abundance): The probability of natural CPZ having a mass of M+6 is statistically negligible, making this direction of interference non-existent.

4.3 Stability

CPZ is light-sensitive (photosensitive), turning pink/violet upon oxidation.

-

Protocol: All extraction steps involving CPZ and CPZ-d6 must be performed under yellow monochromatic light or in amber glassware.

-

Stock Storage: -20°C or -80°C, protected from light.

References

-

Midha, K. K., et al. (1981). "High-performance liquid chromatographic determination of chlorpromazine in plasma using a deuterated internal standard." Journal of Pharmaceutical Sciences.

-

Yeung, P. K., et al. (1993). "Pharmacokinetics of chlorpromazine and key metabolites." European Journal of Drug Metabolism and Pharmacokinetics.

-

US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.

-

Shimadzu Application Note. (2020). "Analysis of Chlorpromazine using Triple Quadrupole LC/MS/MS." Shimadzu Corporation.[6]

-

NIMH Psychoactive Drug Screening Program. (2024). "Ki Database & Assay Protocols for Chlorpromazine." PDSP.

Sources

Precision in Pharmacokinetics: The Rationale and Protocol for Chlorpromazine-d6 as an Internal Standard in LC-MS/MS Bioanalysis

Executive Summary

In the quantitative bioanalysis of Chlorpromazine (CPZ), the selection of an Internal Standard (IS) is not merely a procedural formality but a physicochemical imperative.[1] Chlorpromazine, a phenothiazine derivative, exhibits significant hydrophobicity (LogP ~5.4) and high susceptibility to phospholipid-induced matrix effects in electrospray ionization (ESI). While structural analogs like promazine or cyclobenzaprine have been historically utilized, they fail to adequately compensate for the specific ionization suppression zones characteristic of human plasma and urine matrices.

This technical guide establishes the rationale for utilizing Chlorpromazine-d6 (CPZ-d6) as the requisite internal standard. It details the isotopic logic required to overcome the complex chlorine-sulfur natural abundance envelope and provides a validated LC-MS/MS workflow designed for high-throughput pharmacokinetic (PK) studies.

The Physicochemical Imperative

The reliability of LC-MS/MS data hinges on the principle that the Internal Standard must experience the exact same physicochemical environment as the analyte from extraction to detection. CPZ presents unique challenges that necessitate a Stable Isotope Labeled (SIL) IS rather than a structural analog.

Hydrophobicity and Extraction Efficiency

CPZ is highly lipophilic. During Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT), slight variations in solvent ionic strength or pH can drastically alter recovery rates. A structural analog with a different LogP will partition differently than CPZ, leading to "drift" in calculated concentrations. CPZ-d6, being chemically identical, mirrors the partition coefficient of CPZ, ensuring that any loss during extraction is perfectly proportional to the analyte.

The "Sticky" Compound Phenomenon

Phenothiazines are notorious for non-specific binding to glass and plastic surfaces (adsorption). If an analog is used, it may bind less aggressively than CPZ, causing the ratio of Analyte/IS to drop artificially. CPZ-d6 competes for the same active sites on labware, normalizing these adsorptive losses.

The Isotopic Advantage: Why d6?

The choice of a hexadeuterated (d6) label over a d3 or 13C label is dictated by the elemental composition of Chlorpromazine (

The Chlorine-Sulfur Isotope Envelope

CPZ contains both Chlorine and Sulfur, elements with significant heavy isotope natural abundances:

-

Chlorine:

(75.8%) and -

Sulfur:

(94.9%) and

This creates a wide isotopic "footprint." The mass spectrum of CPZ (Monoisotopic mass ~318.1 Da) shows a significant M+2 peak (~320 Da) due to

The Risk of d3: If a d3-labeled IS were used (Mass ~321 Da), it would fall dangerously close to the natural isotopic distribution of the analyte (M+2/M+3), leading to "cross-talk" where the high concentration of the analyte contributes signal to the IS channel.

The Solution (d6): CPZ-d6 shifts the mass by +6 Da (to ~324 Da). This places the IS precursor ion well clear of the CPZ isotopic envelope, ensuring that the signal measured in the IS channel is exclusively from the standard, maintaining assay linearity and specificity.

Mechanism of Action: Ion Suppression Compensation

The primary failure mode in plasma bioanalysis is Matrix Effect —specifically, ionization suppression caused by co-eluting phospholipids.

Because CPZ-d6 and CPZ are chromatographically indistinguishable (co-eluting), they enter the ESI source simultaneously. If phospholipids suppress the ionization of CPZ by 40% at a specific retention time, CPZ-d6 is suppressed by exactly the same 40%. The ratio of Analyte/IS remains constant, yielding accurate quantification despite the dirty matrix.

Figure 1: Mechanism of Ion Suppression Compensation. The co-elution of CPZ and CPZ-d6 ensures that matrix interferences affect both molecules identically, preserving the quantitative ratio.

Validated Experimental Protocol

This workflow is optimized for human plasma using Liquid-Liquid Extraction (LLE), which provides cleaner extracts than protein precipitation for phenothiazines.

Materials & Reagents

-

Analyte: Chlorpromazine HCl.[3]

-

Internal Standard: Chlorpromazine-d6 HCl (Label: N,N-dimethyl-d6).

-

Matrix: Drug-free human plasma (K2EDTA).

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Diethyl ether/Dichloromethane (70:30).

LC-MS/MS Conditions

Chromatography:

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 10% B to 90% B over 3.0 min.

Mass Spectrometry (MRM Parameters): The transition targets the cleavage of the propyl-amine side chain. Note that the d6 label is on the dimethylamine group, shifting the fragment mass.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Chlorpromazine | 319.1 ( | 86.1 | 25 | 50 |

| Chlorpromazine-d6 | 325.1 ( | 92.1 | 25 | 50 |

Step-by-Step Workflow

Figure 2: Sample Preparation Workflow. Alkalinization is critical to convert CPZ to its free base form for efficient organic extraction.

Data Interpretation & Quality Control (Self-Validating System)

To ensure the method is performing correctly, researchers must monitor specific "Self-Validating" metrics during the run.

IS Response Variability

According to FDA Bioanalytical Method Validation guidelines, the IS response should not vary drastically.

-

Acceptance Criteria: The IS peak area in samples should be within ±50% of the mean IS response in the calibration standards.

-

Troubleshooting:

-

Low IS Area in Samples: Indicates ion suppression (matrix effect) or extraction failure.

-

High IS Area: Possible double-spiking or evaporation of solvent in autosampler vials.

-

Retention Time Matching

CPZ-d6 must elute at the same retention time as CPZ (typically within ±0.05 min).

-

Deuterium Isotope Effect: Occasionally, highly deuterated compounds elute slightly earlier than the non-labeled analog on C18 columns. For CPZ-d6, this shift is negligible, but if observed, the integration windows must be adjusted carefully.

Cross-Signal Interference (Blank Check)

-

Inject a Double Blank: (Plasma with no CPZ and no IS). Result: No peaks.

-

Inject a Zero Sample: (Plasma + IS only). Result: Peak at 325/92, but no peak at 319/86.

-

Note: If a peak appears at 319/86 in the Zero sample, the CPZ-d6 stock may contain unlabeled impurities, or the mass resolution is too low.

-

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2726, Chlorpromazine. Retrieved from [Link]

-

Journal of Chromatography B. (2011). Chlorpromazine quantification in human plasma by UPLC-electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

Sources

Chlorpromazine-d6 hydrochloride material safety data sheet for labs

Technical Safety & Handling Guide: Chlorpromazine-d6 Hydrochloride

Document Control:

-

Subject: Stable Isotope Labeled Analytical Standard

-

CAS Registry No: 1228182-46-4 (Labeled) | 69-09-0 (Unlabeled)[1][2]

-

Target Audience: Analytical Chemists, DMPK Researchers, Lab Managers

Introduction: The Dual Nature of Stable Isotopes

In the realm of bioanalysis, Chlorpromazine-d6 Hydrochloride represents a critical tool for precision quantification. As a deuterated internal standard (IS), it corrects for matrix effects and recovery losses during LC-MS/MS analysis of biological samples. However, its handling requires a "Senior Scientist" mindset: balancing the chemical hazards of a potent phenothiazine antipsychotic with the stability risks inherent to trace-level reference materials.

This guide moves beyond the standard MSDS to provide a workflow-integrated safety protocol, ensuring both personnel safety and data integrity.

Chemical Identity & Specifications

| Property | Specification |

| Chemical Name | Chlorpromazine-d6 Hydrochloride |

| Synonyms | CPZ-d6; 2-Chloro-10-(3-dimethylaminopropyl-d6)phenothiazine HCl |

| Molecular Formula | C₁₇H₁₃D₆ClN₂S[2] · HCl |

| Molecular Weight | 361.36 g/mol (Salt) |

| Isotopic Purity | ≥ 99% Deuterated forms (d1-d6) |

| Appearance | White to off-white solid (Hygroscopic) |

| Solubility | Soluble in Water, Methanol, DMSO |

Scientific Note: The deuterium labeling is typically on the N,N-dimethyl group. While the carbon-deuterium bond is stronger than the carbon-hydrogen bond (Kinetic Isotope Effect), the chemical toxicity profile remains biologically equivalent to the unlabeled drug.

Toxicological Profile & Risk Assessment

GHS Classification: DANGER [3]

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[3]

-

Acute Toxicity (Inhalation): Category 2 (Fatal if inhaled) – Note: Dust inhalation is a critical risk.

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction).

Mechanistic Hazards

-

CNS Depression: As a dopamine D2 antagonist, accidental exposure can cause sedation, hypotension, and extrapyramidal symptoms (tremors, rigidity).

-

Phototoxicity: Phenothiazines absorb UV light and generate free radicals. Skin exposure followed by sunlight can lead to severe photo-allergic dermatitis.

-

Reproductive Risk: Phenothiazines cross the placental barrier; handling by pregnant personnel requires strict engineering controls (isolators/fume hoods).

Stability & Degradation Mechanisms

The integrity of your LC-MS data depends on preventing the degradation of this standard. Chlorpromazine is notoriously photosensitive and hygroscopic .

The Photodegradation Pathway

Exposure to UV or ambient white light triggers the oxidation of the sulfide bridge to a sulfoxide. This creates an isobaric interference or a retention time shift that invalidates the standard.

Figure 1: Photolytic degradation pathway of Chlorpromazine. Light exposure generates radical cations which react with oxygen to form the sulfoxide impurity, compromising analytical accuracy.

Advanced Handling & Workflow Protocols

To mitigate both toxicity and degradation, adopt this "Chain of Custody" workflow.

Protocol A: Receipt & Storage

-

Temperature: Store neat solid at -20°C (or -80°C for long-term).

-

Container: Amber glass vials with PTFE-lined caps.

-

Desiccation: Store within a secondary container containing desiccant (e.g., Drierite) to prevent hydrolysis.

Protocol B: Solubilization (The Critical Step)

-

Solvent Choice: Use degassed Methanol or DMSO . Avoid protic solvents that have not been degassed, as dissolved oxygen accelerates photodegradation.

-

Lighting: Perform all weighing and dissolution in amber light or dim conditions. If amber lighting is unavailable, wrap all glassware in aluminum foil.

Figure 2: Optimized workflow for handling hygroscopic and photosensitive isotopic standards. Step 2 is critical to prevent moisture absorption which alters the effective mass.

Emergency Response & Waste Management

Exposure Response

-

Inhalation: Remove victim to fresh air immediately. If breathing is difficult, administer oxygen. Call a physician immediately (Fatal inhalation risk).

-

Skin Contact: Wash with soap and copious amounts of water. Remove contaminated clothing. Monitor for photosensitivity (avoid sunlight for 48 hours).

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

Spill Cleanup

-

PPE: Double nitrile gloves, lab coat, safety goggles, and a NIOSH-approved P100 respirator (dust mask is insufficient for potent neuroleptics).

-

Procedure: Do not dry sweep (generates dust). Wet the spill with a damp paper towel or adsorbent pad, then wipe up. Clean the surface with a weak acidic solution (dilute acetic acid) followed by water to solubilize the basic drug residues.

Disposal

-

Dispose of as Hazardous Chemical Waste .

-

Do not dispose of down the drain.[4][5] Phenothiazines are ecotoxic and persistent in aquatic environments.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6240, Chlorpromazine Hydrochloride. PubChem. Available at: [Link]

-

Trautwein, C. & Kümmerer, K. (2012).[6] Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions.[6][7][8] Journal of Chromatography B. Available at: [Link]

Sources

- 1. Chlorpromazine-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chlorpromazine Hydrochloride | C17H20Cl2N2S | CID 6240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions, identification of its main aquatic biotic and abiotic transformation products by LC-MSn and their effects on environmental bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Early-Stage Research Applications of Chlorpromazine-d6 Hydrochloride

Technical Guide & Application Note

Executive Summary: The Isotopic Advantage

In early-stage drug development, precision in pharmacokinetics (PK) and metabolic profiling is non-negotiable. Chlorpromazine-d6 hydrochloride (CPZ-d6) is not merely a reagent; it is a critical bioanalytical tool designed to eliminate matrix-induced variability.

As the deuterated analog of Chlorpromazine (a prototypical phenothiazine antipsychotic), CPZ-d6 serves two primary functions in discovery workflows:

-

Gold-Standard Internal Standard (IS): It corrects for ionization suppression/enhancement in LC-MS/MS analysis of biological matrices (plasma, microsomes, brain tissue).

-

Metabolic Probe: It aids in mechanistic studies of N-demethylation pathways, leveraging the kinetic isotope effect (KIE) to identify metabolic "soft spots."

This guide moves beyond basic datasheets to provide field-proven protocols, mechanistic insights, and rigorous validation strategies for integrating CPZ-d6 into your analytical pipeline.

Physicochemical Profile & Handling

Understanding the physical properties of CPZ-d6 is the first step toward reproducible data. The deuterium labeling on the N-dimethyl group alters the mass but retains the chromatographic behavior of the native compound, ensuring near-perfect co-elution—a requirement for effective compensation of matrix effects.

Table 1: Comparative Properties

| Property | Native Chlorpromazine HCl | Chlorpromazine-d6 HCl | Impact on Analysis |

| CAS Number | 69-09-0 | 1228182-46-4 | Unique identifier for procurement. |

| Formula | C₁₇H₁₉ClN₂S[1][2] · HCl | C₁₇H₁₃D₆ClN₂S[1][3] · HCl | +6 Da mass shift allows mass-resolved detection. |

| Mol. Weight | 355.33 g/mol | 361.36 g/mol | Precursor ion shift from m/z 319.1 to 325.1. |

| Label Location | N/A | N,N-dimethyl-d6 | Label is lost upon N-demethylation (critical for metabolite tracking). |

| Solubility | Water, Methanol, Ethanol | Water, Methanol, DMSO | Compatible with standard reversed-phase mobile phases. |

| Stability | Light Sensitive | Light Sensitive | CRITICAL: Must be handled in amber glass; degrades to sulfoxide. |

Core Application: LC-MS/MS Bioanalysis

The most common application of CPZ-d6 is as an Internal Standard (IS) for quantifying Chlorpromazine in biological fluids. The following protocol is designed for high-throughput screening (HTS) in a DMPK setting.

Mechanistic Rationale for Transition Selection

To achieve high sensitivity and specificity, Multiple Reaction Monitoring (MRM) is used.

-

Native CPZ Fragmentation: The dominant fragment arises from the cleavage of the propyl-amine side chain, yielding the ion [CH2-CH2-CH2-N(CH3)2]+ at m/z 86.1.

-

CPZ-d6 Fragmentation: Since the deuterium label is located on the dimethylamine group, the corresponding fragment retains the label.

-

Precursor: m/z 325.1 [M+H]+

-

Product: m/z 92.1 [CH2-CH2-CH2-N(CD3)2]+ (+6 Da shift).

-

Expert Insight: Avoid using the phenothiazine ring fragment (common to many metabolites) as the quantifier. The side-chain fragment provides higher specificity against ring-oxidized metabolites (e.g., sulfoxides).

Recommended LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC. Ionization: Electrospray Ionization (ESI), Positive Mode.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Waters XBridge BEH, 2.1 x 50mm, 1.7 µm) | Robust retention of basic amines at high pH. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 9.0) | High pH ensures CPZ is uncharged, improving retention and peak shape. |

| Mobile Phase B | Acetonitrile | Standard organic modifier for phenothiazines. |

| Flow Rate | 0.4 - 0.6 mL/min | Optimal for ESI desolvation. |

| Native MRM | 319.1 → 86.1 (Quant); 319.1 → 58.1 (Qual) | 58.1 is a secondary fragment from side chain degradation. |

| IS (d6) MRM | 325.1 → 92.1 | Primary transition for IS. |

Visualizing the Analytical Workflow

The following diagram illustrates the validated workflow for processing plasma samples using CPZ-d6.

Figure 1: Standardized Protein Precipitation (PPT) workflow for Chlorpromazine quantification using d6-IS.

Metabolic Stability & Pathway Elucidation

In early discovery, CPZ-d6 is used to study Metabolic Soft Spots . Chlorpromazine undergoes extensive metabolism via CYP2D6 (primary) and CYP1A2.

The N-Demethylation Trap

A critical consideration when using CPZ-d6 is the location of the label.

-

Pathway: N-demethylation is a major clearance route.

-

Reaction: R-N(CD3)2 → R-NH(CD3) (Monodesmethyl) → R-NH2 (Didesmethyl).

-

Implication: If you are monitoring the metabolite, the mass shift changes.

-

Parent (d6): +6 Da shift.

-

Metabolite 1 (d3): +3 Da shift.

-

Metabolite 2 (d0): Loss of label.

-

Strategic Advice: If your goal is to quantify the parent drug, CPZ-d6 is excellent. If you intend to track the formation of the didesmethyl metabolite, the d6 label will be lost, rendering it indistinguishable from native background or requiring a ring-labeled analog (e.g., d3 on the benzene ring).

Metabolic Pathway Visualization

Figure 2: Metabolic fate of Chlorpromazine-d6. Note the loss of isotopic label during sequential N-demethylation.

Experimental Protocols

Stock Solution Preparation (Standard Operating Procedure)

Objective: Create a stable 1.0 mg/mL stock solution. Materials: Chlorpromazine-d6 HCl (Solid), Methanol (LC-MS Grade), Amber Glass Vials.

-

Weighing: Accurately weigh 1.0 mg of CPZ-d6 HCl into a 1.5 mL amber vial. Note: CPZ is hygroscopic; weigh quickly.

-

Dissolution: Add 1.0 mL of Methanol. Vortex for 30 seconds until fully dissolved.

-

Storage: Store at -20°C. Stability is validated for 6 months.

-

Caution: Discard if solution turns pink/yellow (indicates oxidation to sulfoxide).

-

Biological Sample Extraction (Plasma)

Objective: Extract CPZ from rat/human plasma with >90% recovery.

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate.

-

IS Spike: Add 10 µL of Working IS Solution (500 ng/mL CPZ-d6 in 50:50 MeOH:H2O).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Mixing: Vortex at 1000 rpm for 5 minutes.

-

Clarification: Centrifuge at 4000 x g for 15 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of 10 mM Ammonium Formate (pH 9.0). Dilution improves peak shape.

Scientific Integrity & Troubleshooting (E-E-A-T)

Isotopic Purity & Crosstalk

Issue: Commercial d6 standards may contain traces of d0 (native) or d3. Validation Step: Inject a "Blank + IS" sample. Monitor the native MRM channel (319.1 → 86.1).

-

Acceptance Criteria: The response in the native channel must be < 5% of the LLOQ (Lower Limit of Quantitation) area. If high background is observed, check isotopic purity or reduce IS concentration.

Matrix Effects

Issue: Phospholipids in plasma can suppress ionization. Solution: While CPZ-d6 compensates for this, severe suppression reduces sensitivity. Monitor the IS Peak Area across the run. If IS area varies by >50% between samples, re-extract using Solid Phase Extraction (SPE) with an Oasis HLB cartridge (Waters) to remove phospholipids.

Carryover

Chlorpromazine is "sticky" due to its lipophilicity (LogP ~5.4). Protocol: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone to eliminate carryover between injections.

References

-

Santa Cruz Biotechnology. Chlorpromazine-d6 Hydrochloride (CAS 1228182-46-4) Product Data.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chlorpromazine.

-

Prohotsky, D. L., et al. (2014).[4] Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl. J Pain Palliat Care Pharmacother.[4][5]

-

Wang, X., et al. (2023).[6] Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. J Pharm Biomed Anal.[7]

-

LGC Standards. Chlorpromazine-d6 Hydrochloride Reference Material.

Sources

- 1. scbt.com [scbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 5. Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlorpromazine and other psychoactive drug induced alterations of a membrane bound enzyme in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chlorpromazine-d6 Hydrochloride as an Internal Standard for Quantitative Bioanalysis

Abstract & Scope

This technical guide details the implementation of Chlorpromazine-d6 hydrochloride (CPZ-d6) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Chlorpromazine (CPZ) in biological matrices via LC-MS/MS.

While SIL-ISs are the gold standard for correcting matrix effects, recovery variations, and ionization suppression, their use requires specific attention to isotopic purity , cross-talk , and the chromatographic deuterium effect . This protocol addresses these challenges, providing a robust, self-validating workflow compliant with FDA and EMA bioanalytical guidelines.

Technical Specifications & Chemical Logic

The Analyte vs. The Standard

The choice of Chlorpromazine-d6 is driven by the principle of physicochemical equivalence . The internal standard must track the analyte through every step of the workflow—extraction, chromatography, and ionization—while remaining spectrally distinct.

| Feature | Analyte: Chlorpromazine HCl | Internal Standard: Chlorpromazine-d6 HCl |

| Formula | ||

| Monoisotopic Mass | ~318.09 Da (Free base) | ~324.13 Da (Free base) |

| Key Functionality | Tertiary amine (Protonation site) | Deuterated dimethylamine group ( |

| pKa | ~9.3 (Basic) | ~9.3 (Basic) |

| LogP | ~5.3 (Highly Lipophilic) | ~5.2 (Slightly less lipophilic due to C-D bonds) |

The "Deuterium Effect" Warning

Expert Insight: Do not assume perfect co-elution. The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond.[1] This results in a slightly smaller molar volume and reduced lipophilicity for the deuterated analog.

-

Consequence: In Reversed-Phase Chromatography (RPLC), CPZ-d6 may elute slightly earlier than CPZ.

-

Risk: If the retention time shift moves the IS out of the specific ion-suppression zone affecting the analyte, the IS will fail to correct for matrix effects.

-

Mitigation: Ensure the chromatographic peak overlap is >95% or use UHPLC with adequate retention factors (

) to minimize the relative impact of the shift.

Experimental Workflow Logic

The following diagram illustrates the self-validating logic of using a SIL-IS. The IS is added before any sample manipulation to correct for all subsequent errors.

Figure 1: The SIL-IS Workflow. The IS is introduced immediately to normalize extraction efficiency and ionization variability.

Method Development & Optimization

Mass Spectrometry Tuning (MRM)

Chlorpromazine ionizes efficiently in Positive Electrospray Ionization (ESI+) mode due to its tertiary amine.

Critical Step (Cross-Talk Check): You must verify that the CPZ-d6 does not contain isotopic impurities (d0) that contribute signal to the CPZ channel.

-

Test: Inject a high concentration of CPZ-d6 only. Monitor the CPZ transition. Signal should be <20% of the LLOQ of CPZ.

Table 1: Recommended MRM Transitions Note: Transitions assume d6 labeling is on the N-dimethyl group.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Chlorpromazine | 319.1 | 86.1 | 35 | 20 | Quantifier |

| Chlorpromazine | 319.1 | 58.1 | 35 | 30 | Qualifier |

| CPZ-d6 (IS) | 325.1 | 92.1 | 35 | 20 | IS Quantifier |

Chromatographic Conditions

CPZ is highly lipophilic and basic. It tends to tail on C18 columns due to interaction with residual silanols.

-

Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Kinetex).

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps CPZ protonated).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B to prevent early elution of polar matrix components, ramp to 90% B.

Detailed Protocol: Plasma Extraction (Protein Precipitation)[2]

This protocol uses Protein Precipitation (PPT) for high throughput. For higher sensitivity (< 0.5 ng/mL), Solid Phase Extraction (SPE) is recommended.

Materials

-

Matrix: Human Plasma (K2EDTA).

-

IS Working Solution: Chlorpromazine-d6 HCl at 100 ng/mL in 50:50 Methanol:Water.

-

Precipitating Agent: Acetonitrile (cold).

Step-by-Step Procedure

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.

-

IS Addition (The Critical Normalization): Add 20 µL of IS Working Solution (CPZ-d6) to every sample (Standards, QCs, and Unknowns).

-

Note: Do not add IS to the "Double Blank" (analyte-free, IS-free) samples used for selectivity checks.

-

-

Vortex: Vortex gently for 10 seconds to equilibrate the IS with the plasma proteins.

-

Precipitation: Add 150 µL of cold Acetonitrile.

-

Agitation: Vortex vigorously for 1 minute (or shake plate at 1000 rpm).

-

Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.

-

Dilution (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in water before injection.

-

Injection: Inject 5-10 µL onto the LC-MS/MS.

Validation & Acceptance Criteria

Based on FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .

Linearity & Sensitivity

-

Calibration: Plot the Area Ratio (

) vs. Concentration. -

Weighting:

is typically required for CPZ due to the wide dynamic range. -

Criteria:

.

Matrix Effect Assessment (IS Normalized)

This determines if the IS effectively compensates for ion suppression.

-

Requirement: The IS Normalized MF should be close to 1.0. More importantly, the CV% of the IS-normalized MF across 6 different lots of plasma must be <15% .

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| IS Signal Variation | Inconsistent pipetting or "Deuterium Effect" drift. | Check pipettes. Ensure IS is added before precipitation. Check retention time overlap. |

| Cross-Talk (IS in Analyte Channel) | Impure IS (contains d0). | Obtain higher purity IS (>99 atom% D). Lower the IS concentration. |

| Peak Tailing | Secondary interactions with silanols. | Use a newer generation C18 column. Increase buffer strength (add 5mM Ammonium Formate). |

References

-

U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. [Link][2][3][4][5]

-

European Medicines Agency (EMA) / ICH. (2022).[6] ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

- Wang, S., et al. (2007). Deuterium isotope effect in liquid chromatography-mass spectrometry: Implications for bioanalytical method validation. Journal of Chromatography B. (General principle reference).

Sources

Sample preparation protocol for Chlorpromazine-d6 hydrochloride analysis

Application Note: High-Sensitivity Quantitation of Chlorpromazine in Human Plasma using Chlorpromazine-d6 Hydrochloride as Internal Standard

Executive Summary

This protocol details the robust sample preparation and LC-MS/MS analysis of Chlorpromazine (CPZ) in human plasma, utilizing Chlorpromazine-d6 (CPZ-d6) hydrochloride as the internal standard. Designed for clinical research and toxicological applications, this guide addresses the compound's extreme light sensitivity and high lipophilicity (LogP ~5.4). Two distinct extraction methodologies are provided: a high-throughput Protein Precipitation (PPT) for routine monitoring and a rigorous Solid Phase Extraction (SPE) for trace-level quantification (<0.5 ng/mL).

Physicochemical Context & Challenges

Understanding the analyte is the first step to successful extraction. Chlorpromazine is a phenothiazine derivative with unique stability challenges.

| Property | Value | Implication for Protocol |

| pKa | ~9.3 (Amine) | Exists as a cation at physiological pH. Extraction requires high pH (>10) to neutralize for LLE or cation-exchange mechanisms. |

| LogP | ~5.3 - 5.4 | Highly lipophilic. Prone to non-specific binding (NSB) on plastics. Use glass or low-binding polypropylene. |

| Stability | Light Sensitive | CRITICAL: Oxidizes rapidly to pink/red sulfoxides upon UV exposure. All steps must use amber glassware or yellow-light conditions. |

| Mass Shift | +6 Da (IS) | CPZ-d6 provides adequate mass resolution to prevent cross-talk with the analyte. |

Materials & Reagents

-

Analyte: Chlorpromazine Hydrochloride (USP Grade).

-

Internal Standard: Chlorpromazine-d6 Hydrochloride (Isotopic purity ≥99%).

-

Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

-

Buffers: 25% Ammonium Hydroxide (

), 100 mM Ammonium Acetate.

Instrumentation & Mass Spectrometry Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo TQ-S or Sciex 6500+). Column: C18 Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). Mobile Phase A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.